5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine 5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1256803-09-4
VCID: VC3083250
InChI: InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
SMILES: CC1=CNC2=C1C=C(C=N2)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

CAS No.: 1256803-09-4

Cat. No.: VC3083250

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine - 1256803-09-4

Specification

CAS No. 1256803-09-4
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Standard InChI Key IVBWBKPMVCCGOO-UHFFFAOYSA-N
SMILES CC1=CNC2=C1C=C(C=N2)Cl
Canonical SMILES CC1=CNC2=C1C=C(C=N2)Cl

Introduction

Chemical Identity and Structure

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is identified by the CAS number 1256803-09-4. It possesses a molecular formula of C8H7ClN2 with a molecular weight of 166.61 g/mol . The compound is structurally characterized by a bicyclic system comprising fused pyrrole and pyridine rings, with a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrrole ring .

The presence of these specific substituents significantly influences the compound's reactivity and solubility profiles. The electronegative chlorine atom contributes to moderate polarity within the molecule, which affects its physical properties and chemical behavior in various environments . The nitrogen atoms in both the pyrrole and pyridine rings create potential hydrogen bonding sites, further influencing intermolecular interactions.

Structural Characteristics

The structural framework of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine consists of:

  • A fused bicyclic system (pyrrolo[2,3-b]pyridine core)

  • A chlorine atom at the 5-position

  • A methyl group at the 3-position

  • A pyrrole NH group that can serve as a hydrogen bond donor

  • A pyridine nitrogen that can serve as a hydrogen bond acceptor

This structural configuration is critical to understanding its chemical behavior and potential biological activities. The position of substituents on the core scaffold can significantly alter the electronic distribution, affecting its ability to interact with biological targets.

Physical and Chemical Properties

Physical Properties

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically presents as a solid at room temperature. Based on available data, the compound exhibits the following physical characteristics:

PropertyValueReference
Physical StateSolid
Molecular Weight166.61 g/mol
Storage StabilityRoom temperature stable
Purity (Commercial)≥97%
Product FamilyProtein Degrader Building Blocks

Chemical Reactivity

The reactivity of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is influenced by its structural features:

  • The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, making it a valuable site for chemical modifications .

  • The pyrrole ring can undergo electrophilic aromatic substitution reactions, providing additional sites for functionalization .

  • The N-H bond of the pyrrole moiety can participate in hydrogen bonding and can be modified through N-alkylation or N-acylation.

  • The methyl group at the 3-position may undergo oxidation or serve as a site for further functionalization through radical reactions.

These reactivity patterns make 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry applications.

Biological Activities and Applications

Kinase Inhibition

Pyrrolopyridine derivatives have shown promise as kinase inhibitors. The structural features of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine suggest potential interactions with kinase ATP-binding pockets. Research on related compounds indicates possible activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Phosphodiesterase Inhibition

Compounds with the 1H-pyrrolo[2,3-b]pyridine core structure have been investigated as phosphodiesterase 4B (PDE4B) inhibitors. For example, certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have demonstrated selective and potent PDE4B inhibition, showing potential for treating inflammatory conditions .

Human Neutrophil Elastase Inhibition

Research has shown that pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of human neutrophil elastase (HNE), a protease involved in various pathologies affecting the respiratory system. This suggests potential therapeutic applications for compounds in this class for treating respiratory conditions .

Structure-Activity Relationships

The biological activity of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds is influenced by:

  • The position and nature of substituents on the pyrrolopyridine core

  • The presence of the NH group, which can serve as a hydrogen bond donor in interactions with biological targets

  • The chlorine atom, which can enhance binding affinity through halogen bonding or hydrophobic interactions

  • The methyl group, which can contribute to hydrophobic interactions with protein binding pockets

Comparison with Related Compounds

Table 2 provides a comparison of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine with structurally related compounds:

CompoundStructure VariationPotential Biological ActivityReference
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineChlorine at 5-position, Methyl at 3-positionPotential kinase inhibition, protein degrader building block
3-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineChlorine at 3-position, Methyl at 5-positionSimilar activities with different binding profiles
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileChlorine at 5-position, Carbonitrile at 3-positionEnhanced hydrogen bonding capabilities
Methyl-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateChlorine at 5-position, Methyl carboxylate at 2-positionPotential for further derivatization
Product DescriptionPurityPackage SizePrice Range (EUR)Reference
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-methyl-Not specified100mg586.00
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-methyl-Not specified250mgOn request
5-CHLORO-3-METHYL-1H-PYRROLO[2,3-B]PYRIDINENot specified1gOn request
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineNot specified50mg462.00
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineNot specified500mg1,244.00
5-chloro-3-methyl-1H-pyrrolo[2, 3-b]pyridine≥97%250mgNot specified

Applications in Chemical Research

5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine serves several important roles in chemical research:

  • Building Block for Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications .

  • Protein Degrader Research: Its classification as a "Protein Degrader Building Block" suggests applications in developing targeted protein degradation therapeutics, an emerging area in drug discovery .

  • Structure-Activity Relationship Studies: The compound provides a foundation for studying how structural modifications affect biological activity, helping researchers design more effective drug candidates.

  • Medicinal Chemistry Applications: The compound's structural features make it suitable for developing compounds targeting various biological pathways, including kinase inhibition and enzyme modulation .

Research Directions and Future Prospects

Current Research Gaps

Despite the potential importance of 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry, several research gaps exist:

  • Limited specific studies on the biological activity of the unmodified compound

  • Incomplete understanding of its pharmacokinetic properties

  • Lack of comprehensive structure-activity relationship data specific to this compound

  • Limited information on optimized synthetic routes

Future Research Directions

Promising research directions for 5-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine include:

  • Targeted Protein Degradation: Further exploration of its potential as a building block for developing PROTACs (PROteolysis TArgeting Chimeras) and other protein degradation technologies .

  • Kinase Inhibitor Development: Systematic exploration of its activity against various kinases, especially those implicated in cancer and inflammatory diseases .

  • Synthetic Methodology Improvement: Development of more efficient and scalable synthetic routes to facilitate larger-scale production and derivatization.

  • Pharmacological Profiling: Comprehensive evaluation of the compound's pharmacokinetic and pharmacodynamic properties to better understand its potential as a drug candidate.

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